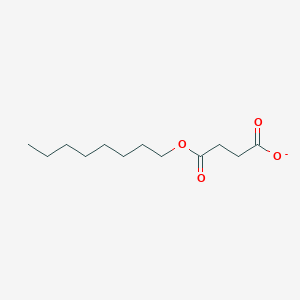
4-(3-(Dibutylamino)propoxy)benzoic acid
Übersicht
Beschreibung
4-(3-(Dibutylamino)propoxy)benzoic acid, also known as Dibucaine, is a local anesthetic that is commonly used in medical procedures to numb a specific area of the body. It was first synthesized in 1947 by Ernest Fourneau and his colleagues at the Pasteur Institute in Paris. Since then, it has been widely used in both clinical and laboratory settings due to its effectiveness and low toxicity.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Characterization
- 4-(3-(Dibutylamino)propoxy)benzoic acid is an important intermediate in the synthesis of side-chain ligands for polymeric liquid crystals. Its crystal structure has been characterized to understand its role in the formation of liquid crystal structures (Muhammad et al., 2008).
2. Polymer Synthesis Applications
- The compound plays a role in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts used for cyclopolymerization in polymer science (Mayershofer et al., 2006).
3. Solvent Extraction Design for Heavy Metal Recovery
- It has been used in a solvent extraction design for the separation and recovery of heavy metals like Pb, Cd, Zn, Co, and Ni from industrial wastes (Soltani et al., 2015).
4. Synthesis of Novel Compounds
- The compound has been used in the synthesis of various novel compounds, including those containing the 1,3,4-thiadiazole unit, showcasing its versatility in organic synthesis (Azeez & Hamad, 2017).
5. Synthesis of Pharmaceuticals
- Its role in pharmaceutical synthesis is notable, especially in the synthesis of dronedarone hydrochloride, a medication used for certain types of cardiac arrhythmias (Feilong, 2011).
6. Development of Malate Dehydrogenase Inhibitors
- It has been involved in the synthesis of inhibitors targeting malate dehydrogenase (MDH) for cancer metabolism research (Naik et al., 2017).
Eigenschaften
IUPAC Name |
4-[3-(dibutylamino)propoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-3-5-12-19(13-6-4-2)14-7-15-22-17-10-8-16(9-11-17)18(20)21/h8-11H,3-7,12-15H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPUXULYIUEQMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437680 | |
| Record name | 4-[3-(dibutylamino)propoxy]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Dibutylamino)propoxy)benzoic acid | |
CAS RN |
748763-03-3 | |
| Record name | 4-[3-(dibutylamino)propoxy]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[4-(4-Aminophenyl)butyl]carbamic acid tert-butyl ester](/img/structure/B3056790.png)





